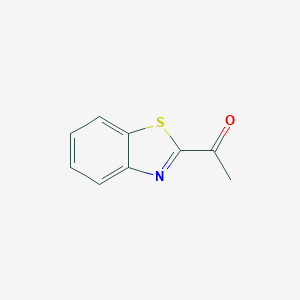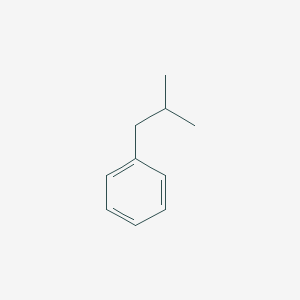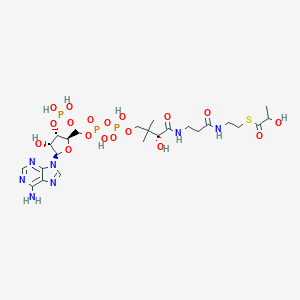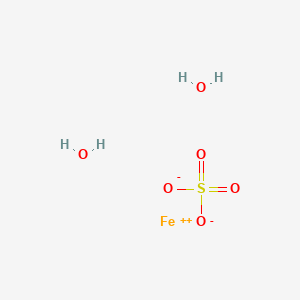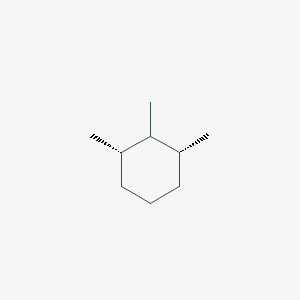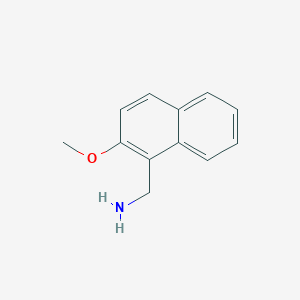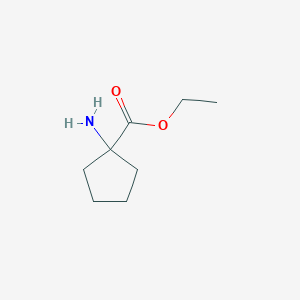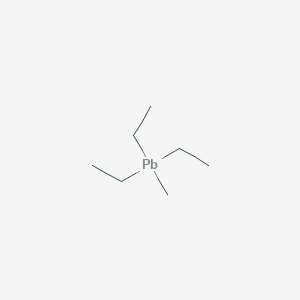
Triethylmethyllead
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethylmethyllead (TEML) is a highly toxic organometallic compound that was widely used as an anti-knock agent in gasoline during the 20th century. TEML is a colorless liquid with a sweet odor and is highly volatile. It is known to cause severe health hazards to humans and the environment, leading to its eventual ban in many countries.
Mecanismo De Acción
Triethylmethyllead is known to inhibit the function of the enzyme delta-aminolevulinic acid dehydratase (ALAD), which is involved in heme synthesis. The inhibition of ALAD leads to the accumulation of delta-aminolevulinic acid (ALA) in the body, which is toxic to the nervous system. Triethylmethyllead also disrupts the function of calcium channels in the brain, leading to neurotoxicity.
Efectos Bioquímicos Y Fisiológicos
Triethylmethyllead exposure has been linked to a range of biochemical and physiological effects. These include damage to the nervous system, reproductive system, and immune system. Triethylmethyllead exposure has also been linked to increased blood pressure, decreased kidney function, and increased risk of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Triethylmethyllead is a useful compound for toxicological studies due to its high toxicity and ability to mimic the effects of lead exposure. However, its high toxicity also poses a risk to researchers and requires strict safety protocols to be in place. Triethylmethyllead is also highly volatile, which can make it difficult to handle and store.
Direcciones Futuras
Future research on Triethylmethyllead should focus on developing new methods for the detection and quantification of Triethylmethyllead in the environment. The development of new analytical techniques will help to better understand the extent of Triethylmethyllead contamination and its impact on human health and the environment. In addition, future studies should investigate the long-term effects of Triethylmethyllead exposure and the potential for Triethylmethyllead to cause epigenetic changes. Finally, research should focus on developing new treatments for Triethylmethyllead poisoning and identifying new biomarkers for Triethylmethyllead exposure.
Conclusion
Triethylmethyllead is a highly toxic organometallic compound that has been widely used as an anti-knock agent in gasoline. It is known to cause severe health hazards to humans and the environment, leading to its eventual ban in many countries. Triethylmethyllead has been extensively studied in scientific research, particularly in the field of toxicology. It has been used as a model compound to study the toxic effects of lead on the human body. Triethylmethyllead exposure has been linked to a range of biochemical and physiological effects, including damage to the nervous system, reproductive system, and immune system. Future research on Triethylmethyllead should focus on developing new methods for the detection and quantification of Triethylmethyllead in the environment, investigating the long-term effects of Triethylmethyllead exposure, and developing new treatments for Triethylmethyllead poisoning.
Métodos De Síntesis
Triethylmethyllead can be synthesized through the reaction of methylmagnesium iodide with triethyllead chloride. The reaction is carried out in anhydrous diethyl ether and requires strict control of temperature and pressure. The resulting product is purified through fractional distillation to obtain pure Triethylmethyllead.
Aplicaciones Científicas De Investigación
Triethylmethyllead has been studied extensively in scientific research, particularly in the field of toxicology. It has been used as a model compound to study the toxic effects of lead on the human body. Triethylmethyllead has also been used in studies investigating the effects of lead on the nervous system, reproductive system, and immune system. In addition, Triethylmethyllead has been used in studies investigating the transport and distribution of lead in the body.
Propiedades
Número CAS |
1762-28-3 |
|---|---|
Nombre del producto |
Triethylmethyllead |
Fórmula molecular |
C7H18Pb |
Peso molecular |
309 g/mol |
Nombre IUPAC |
triethyl(methyl)plumbane |
InChI |
InChI=1S/3C2H5.CH3.Pb/c3*1-2;;/h3*1H2,2H3;1H3; |
Clave InChI |
KGFRUGHBHNUHOS-UHFFFAOYSA-N |
SMILES |
CC[Pb](C)(CC)CC |
SMILES canónico |
CC[Pb](C)(CC)CC |
Punto de ebullición |
70 °C at 15 mm Hg |
Color/Form |
Colorless liquid |
Densidad |
1.71 g/cu cm at 20 °C |
Otros números CAS |
1762-28-3 |
Pictogramas |
Acute Toxic; Health Hazard |
Solubilidad |
In water, 1.9 mg/L at 25 °C (est) |
Presión de vapor |
1.3 mm Hg at 25 °C (est) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



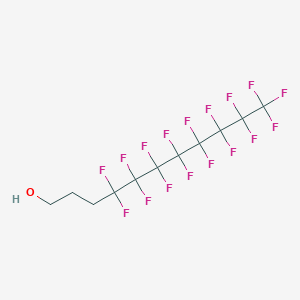
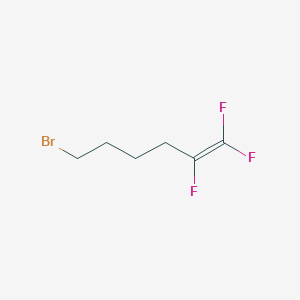
![1-[4-(Trifluoromethyl)phenyl]ethanol](/img/structure/B155971.png)
